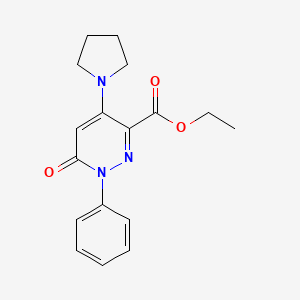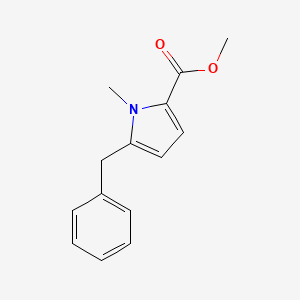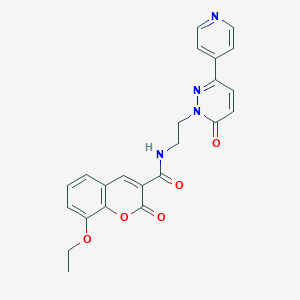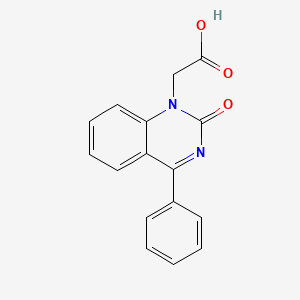
2-(4-acetamidophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-acetamidophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality 2-(4-acetamidophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-acetamidophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Toxicology
Research on chloroacetamide herbicides, which share a functional group similarity with the compound , explores their metabolism in liver microsomes. Studies have indicated complex metabolic pathways leading to the formation of DNA-reactive products, suggesting potential areas of research for similar compounds in understanding metabolic activation and detoxification pathways (Coleman et al., 2000).
Chemical Synthesis and Biological Activity
Research into the synthesis of complex molecules and their biological activities is a significant application area for similar compounds. For instance, studies on the synthesis of protein tyrosine phosphatase 1B inhibitors and their evaluation for antidiabetic activity provide insights into how structurally complex molecules can be designed and synthesized for targeted biological effects (Saxena et al., 2009).
Molecular Docking and Drug Design
Investigations into the spatial orientations of amide derivatives on anion coordination and their potential applications in drug design are relevant. Such research contributes to understanding how the structure of a compound affects its interaction with biological targets, crucial for designing molecules with specific therapeutic effects (Kalita & Baruah, 2010).
Antimicrobial Activities
The synthesis of thiazoles and their derivatives, which react with various reagents to produce compounds with antimicrobial activities, shows the potential of complex molecules in developing new antimicrobial agents. This area of research is crucial for addressing the challenge of antibiotic resistance (Wardkhan et al., 2008).
Environmental Impact and Herbicide Activity
Studies on the environmental behavior and activity of chloroacetamide herbicides provide insights into the fate and impact of similar compounds in agricultural settings. Research on how these compounds interact with soil and plants can inform the development of more environmentally friendly pesticides (Banks & Robinson, 1986).
properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13-10-17(26-3)12-19(25)22(13)9-8-20-18(24)11-15-4-6-16(7-5-15)21-14(2)23/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIZRDUNGIJIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CC2=CC=C(C=C2)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidophenyl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2719075.png)
![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-4-carbonitrile](/img/structure/B2719078.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2719081.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2719085.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719087.png)
![N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2719089.png)
![6-(2-methoxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2719090.png)
